Methyl N-(4-methylpyridin-3-yl)carbamate
Overview
Description
Methyl N-(4-methylpyridin-3-yl)carbamate is a compound that falls within the broader class of carbamate esters, which are known for their diverse biological activities and applications in various fields, including medicine and agriculture. Carbamates are derivatives of carbamic acid and contain the functional group -O(C=O)NH2. They are often synthesized for their potential use as insecticides, herbicides, and pharmaceuticals .
Synthesis Analysis
The synthesis of carbamate compounds can be achieved through various chemical transformations. For instance, methyl N-phenyl carbamate can be synthesized from aniline using methyl formate as a carbonylating agent, which is considered a green and efficient method . Similarly, methyl N-(4-methylpyridin-3-yl)carbamate could be synthesized through analogous methods, utilizing appropriate starting materials and reagents to introduce the 4-methylpyridin-3-yl moiety. The synthesis of related compounds often involves the use of isocyanates or intermediates such as formanilide .
Molecular Structure Analysis
The molecular structure of carbamate compounds is characterized by the presence of the carbamate group. The specific substituents attached to the nitrogen and oxygen atoms of the carbamate group can significantly influence the compound's properties and biological activity. For example, the molecular structure and spectra of methyl N-(4,6-dimethoxypyrimidin-2-yl) carbamate have been studied using density functional theory, indicating that the compound has Cs symmetry and a large energy gap, which could be indicative of its stability . The molecular structure of related compounds, such as N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide, has been characterized by X-ray diffraction, revealing details about the arrangement of atoms and the geometry of the molecule .
Chemical Reactions Analysis
Carbamate compounds can participate in various chemical reactions, often related to their biological activity. For example, N-methylcarbamates may hydrolyze to yield methyl isocyanate, which can further decompose into methylamine and CO2 . The reactivity of the carbamate group also allows for the introduction of substituents at the nitrogen atom, as seen in the synthesis of methyl 4-aminopyrrole-2-carboxylates . The chemical reactivity of these compounds is crucial for their function as antitumor, antifilarial, or anticonvulsant agents, as it can affect their interaction with biological targets .
Physical and Chemical Properties Analysis
The physical and chemical properties of carbamate compounds, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like methyl groups or heteroaryl rings can affect these properties. For instance, the thermodynamic analysis of methyl N-phenyl carbamate synthesis provides insights into the reaction heat, Gibbs free energy change, and equilibrium constants, which are important for understanding the compound's behavior under different conditions . The spectral properties, such as UV absorption, are also characteristic of the compound's structure and can be used for identification and analysis .
Scientific Research Applications
-
Pharmaceutical Research
- Application : Methyl N-(4-methylpyridin-3-yl)carbamate is used in the synthesis of pharmaceutical compounds .
- Method : The compound is used as a building block in the synthesis of more complex molecules. The specific methods of application or experimental procedures would depend on the particular synthesis being carried out .
- Results : The outcomes of these syntheses are new pharmaceutical compounds, which can then be tested for therapeutic activity .
-
Antibacterial Research
- Application : Compounds similar to Methyl N-(4-methylpyridin-3-yl)carbamate have been studied for their antibacterial activity .
- Method : The antibacterial activity is evaluated by measuring the diameter of the inhibition zone around the disc .
- Results : The results would include the measurement of the inhibition zone, which indicates the effectiveness of the compound against the bacteria .
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
methyl N-(4-methylpyridin-3-yl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-6-3-4-9-5-7(6)10-8(11)12-2/h3-5H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTEFYIXMXZZAGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)NC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20470362 | |
Record name | Methyl N-(4-methylpyridin-3-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20470362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl N-(4-methylpyridin-3-yl)carbamate | |
CAS RN |
694495-63-1 | |
Record name | Methyl N-(4-methylpyridin-3-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20470362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.